6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)- 6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)- Synthetic
Salsoline Hydrochloride(cas 51424-33-0) is a derivate from isoquinoline alkaloids extracted from Salsola collina, Salsola richteri. 
Brand Name: Vulcanchem
CAS No.: 51424-33-0
VCID: VC20761480
InChI: InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m1./s1
SMILES: CC1C2=CC(=C(C=C2CCN1)O)OC.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)-

CAS No.: 51424-33-0

Cat. No.: VC20761480

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)- - 51424-33-0

CAS No. 51424-33-0
Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
IUPAC Name (1R)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m1./s1
Standard InChI Key PZZVNEZKNWRZEG-OGFXRTJISA-N
Isomeric SMILES C[C@@H]1C2=CC(=C(C=C2CC[NH2+]1)O)OC.[Cl-]
SMILES CC1C2=CC(=C(C=C2CCN1)O)OC.Cl
Canonical SMILES CC1C2=CC(=C(C=C2CC[NH2+]1)O)OC.[Cl-]

Natural Sources and Biosynthesis

Salsoline Hydrochloride is derived from natural sources, primarily from plants belonging to the genus Salsola, which has informed both its nomenclature and research interest.

Plant Sources

The compound is a derivative from isoquinoline alkaloids extracted from specific plant species including Salsola collina and Salsola richteri. These plants belong to the Amaranthaceae family and are known for their rich alkaloid content. The free base form, salsoline, has been documented in additional plant sources including Alangium salviifolium, Xylosalsola paletzkiana, and Grona adscendens, suggesting a wider natural distribution of this compound class.

Pharmacological Activities

Salsoline Hydrochloride exhibits diverse pharmacological properties that span neurological, antimicrobial, and other biological domains. These activities form the basis for ongoing research into its potential therapeutic applications.

Neurological Effects

The compound demonstrates significant interaction with neurological systems, particularly through its effects on monoamine oxidase enzymes. Research indicates that salsoline binds to Type A Monoamine Oxidase (MAO-A) with a Ki value of 77.0 μM, indicating moderate affinity for this important enzyme involved in neurotransmitter metabolism . This interaction may contribute to the compound's ability to induce neuronal cell death under certain conditions, suggesting a complex role in neurological function.

Salsoline's structural similarity to dopamine metabolites positions it within the neurochemical pathway associated with several neurological conditions. Historically, it was considered a potential biomarker for Parkinson's disease, though subsequent research revealed that certain treatment regimens can increase endogenous concentrations of salsoline and related compounds, complicating its utility as a specific diagnostic marker .

The compound is noteworthy for its high prevalence in the urine and cerebrospinal fluid of individuals during alcohol intoxication and for several days following, suggesting a potential role in alcohol metabolism or as a biomarker for alcohol consumption . This association with alcoholism represents an important area for further investigation into the compound's neurological implications.

Antiviral Properties

In addition to antibacterial effects, salsoline exhibits antiviral activity against influenza A and B viruses. Recent research has expanded investigation into its derivatives as potential inhibitors of the Monkeypox virus profilin-like protein A42R, suggesting broader antiviral applications. The exploration of salsoline derivatives alongside other compounds like genistein and naringenin against viral targets emphasizes the potential versatility of this chemical scaffold for antiviral drug development.

Analytical Methods for Detection and Quantification

Spectroscopic Identification

Spectroscopic methods including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for structure confirmation and purity assessment of Salsoline Hydrochloride. The compound's functional groups provide characteristic spectral signatures that facilitate identification and differentiation from related compounds.

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